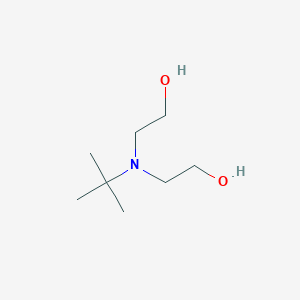

N-tert-Butyldiethanolamine

Descripción

The exact mass of the compound tert-Butyldiethanolamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525736. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[tert-butyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-8(2,3)9(4-6-10)5-7-11/h10-11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJGXOOOMKCJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029230 | |

| Record name | tert-Butyldiethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2160-93-2 | |

| Record name | tert-Butyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2160-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldiethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002160932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyldiethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[(1,1-dimethylethyl)imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyldiethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(1,1-dimethylethyl)imino]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUZ7LWS39G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-tert-Butyldiethanolamine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of N-tert-Butyldiethanolamine (CAS No. 2160-93-2). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who are interested in the application and further study of this versatile tertiary amine.

Chemical Properties and Structure

This compound, also known as N,N-Bis(2-hydroxyethyl)-tert-butylamine, is a tertiary amine characterized by a bulky tert-butyl group and two hydroxyethyl chains attached to the nitrogen atom. This unique structure imparts a combination of steric hindrance and functionality that makes it a valuable intermediate in various chemical syntheses.[1][2]

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | References |

| Molecular Formula | C₈H₁₉NO₂ | [3] |

| Molecular Weight | 161.24 g/mol | [3][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 40-45 °C | [4] |

| Boiling Point | 136-139 °C at 12 mmHg | [4] |

| Density | 0.983 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.4666 | [4] |

| Solubility | Soluble in water and common organic solvents | [2] |

| pKa | 14.42 ± 0.10 (Predicted) | [5] |

The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.

| Identifier | Value | References |

| IUPAC Name | 2-[tert-butyl(2-hydroxyethyl)amino]ethan-1-ol | |

| SMILES | CC(C)(C)N(CCO)CCO | |

| InChI | InChI=1S/C8H19NO2/c1-8(2,3)9(4-6-10)5-7-11/h10-11H,4-7H2,1-3H3 | |

| CAS Number | 2160-93-2 | [3] |

Synthesis and Reactivity

The primary industrial synthesis of this compound involves the reaction of tert-butylamine with ethylene oxide.[1] A detailed experimental protocol based on a patented method is provided below.

Experimental Protocol: Synthesis of this compound [1]

-

Reactor Preparation: A suitable reactor is charged with a catalyst, and the internal atmosphere is rendered inert by purging with nitrogen. The reactor is then evacuated to a pressure between -0.1 MPa and -0.03 MPa.

-

Addition of Reactant: A metered amount of tert-butylamine is introduced into the reactor.

-

Reaction Conditions: The temperature within the reactor is raised to a range of 50-160 °C.

-

Ethylene Oxide Addition: Metered ethylene oxide is slowly added to the reactor, ensuring the temperature is maintained between 50 °C and 160 °C and the pressure is kept between 0 and 0.8 MPa. The addition is continued until the reaction is complete.

-

Post-treatment and Purification: The resulting mixture containing this compound undergoes post-treatment, which may include filtration and degassing, followed by purification, typically through distillation, to yield the final product.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

The chemical reactivity of this compound is dictated by its tertiary amine and two primary alcohol functional groups.

-

Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base. It can participate in reactions such as alkylation and acylation.[6] The bulky tert-butyl group provides steric hindrance, which can influence its reactivity compared to less hindered tertiary amines.

-

Hydroxyl Groups: The two primary hydroxyl groups can undergo typical alcohol reactions, including esterification, etherification, and oxidation. This dual functionality is key to its use as a building block in polymer chemistry, particularly in the synthesis of polyurethanes where it acts as a chain extender.[7]

-

Coordination Chemistry: this compound can act as a ligand, coordinating with metal ions through its nitrogen and oxygen atoms to form complex structures. It has been used in the synthesis of heterometallic complexes.[8]

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for quality control and research purposes. The following sections provide generalized experimental protocols for its analysis using common spectroscopic and chromatographic techniques.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube, ensuring no solid particles are present.[9]

-

-

¹H NMR Data Acquisition (Representative Parameters for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR Data Acquisition (Representative Parameters for a 100 MHz spectrometer):

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-100 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal to ensure full coverage of the crystal surface.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Due to the polar nature of the hydroxyl groups, derivatization is often employed to improve the chromatographic behavior of ethanolamines. The following is an adaptable protocol based on methods for similar compounds.[10][11]

Experimental Protocol: GC-MS Analysis (with Derivatization)

-

Derivatization:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile).

-

Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat the mixture (e.g., at 60-70 °C for 30 minutes) to form the trimethylsilyl (TMS) derivatives of the hydroxyl groups.

-

-

GC-MS Parameters (Representative):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

-

MS Interface Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound based on its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

-

Applications in Research and Drug Development

This compound serves as a crucial building block in organic synthesis, with notable applications in the pharmaceutical and polymer industries.

-

Pharmaceutical Intermediate: Its structure is strategically utilized in the synthesis of complex molecules for the development of new drug candidates.[2]

-

Polyurethane Synthesis: It functions as a chain extender in the production of polyurethanes, where the tertiary amine group can be protonated to enhance the dyeability of the resulting polymer fibers.[7]

-

Coordination Chemistry: As a ligand, it is used to synthesize coordination compounds with interesting magnetic and structural properties.[8]

Biological Activity and Potential Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities and signaling pathways of this compound.

It has been reported to have genotoxic potential at high concentrations (>1 mM).[4] However, the precise mechanism of this genotoxicity has not been elucidated.

In general, some tertiary amines can undergo metabolic activation in the body, primarily by cytochrome P450 enzymes. This can lead to the formation of reactive intermediates, such as iminium ions, which have the potential to interact with cellular macromolecules, including DNA, possibly leading to genotoxicity.[12][13] The metabolic fate of a specific tertiary amine is highly dependent on its structure.

Caption: A generalized diagram illustrating the potential metabolic activation of tertiary amines, which may lead to the formation of reactive intermediates. This is not a specific pathway for this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a safety data sheet (SDS). Users should consult the appropriate SDS and take all necessary safety precautions when handling this compound. The experimental protocols provided are generalized and may require optimization for specific instruments and applications.

References

- 1. CN103373930A - Synthetic method of N-tert-butyl diethanolamine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. amines.com [amines.com]

- 4. This compound | 2160-93-2 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. The metabolism of tertiary amines | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 12. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The metabolism of alicyclic amines to reactive iminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of N-tert-Butyldiethanolamine from tert-butylamine and ethylene oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-tert-Butyldiethanolamine from tert-butylamine and ethylene oxide. The following sections provide a comprehensive overview of the reaction, including experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Reaction Overview and Mechanism

This compound is synthesized through the ethoxylation of tert-butylamine. This reaction involves the nucleophilic attack of the nitrogen atom in tert-butylamine on the carbon atom of the ethylene oxide ring, leading to the ring-opening of the epoxide. This process occurs sequentially, with the initial formation of N-tert-butylaminoethanol, which then undergoes a second ethoxylation to yield the final product, this compound.

The reaction is typically carried out in a reactor under controlled temperature and pressure. A catalyst is employed to enhance the reaction rate and selectivity. The overall chemical equation for the synthesis is as follows:

(CH₃)₃CNH₂ + 2 (CH₂)₂O → (CH₃)₃CN(CH₂CH₂OH)₂

Experimental Protocols

A common synthetic method involves charging a reactor with a catalyst, followed by the removal of air by nitrogen purging and subsequent vacuum application.[1] Metered tert-butylamine is then introduced, and the reactor is heated.[1] Ethylene oxide is slowly added while maintaining the desired reaction temperature and pressure.[1] Upon completion of the reaction, the mixture undergoes post-treatment and purification to isolate the this compound.[1]

Detailed Steps:

-

Reactor Preparation: A catalyst is placed into the reactor. The reactor is then purged with nitrogen to replace the air, followed by evacuation to a pressure between -0.1 MPa and -0.03 MPa.[1]

-

Reactant Addition: A measured amount of tert-butylamine is added to the reactor.[1]

-

Reaction Conditions: The temperature in the reactor is raised to between 50-160°C. Ethylene oxide is then slowly introduced, ensuring the temperature is maintained within the 50-160°C range. The pressure is kept between 0-0.8 MPa.[1]

-

Reaction Completion: The addition of ethylene oxide continues until the reaction is complete, resulting in a mixture containing this compound.[1]

-

Post-Treatment: The resulting mixture undergoes post-treatment, which may include degassing and filtration to obtain a crude product.[1]

-

Purification: The crude product is purified by rectification (distillation) to obtain the final this compound.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from two example syntheses described in the literature.

Table 1: Reaction Parameters

| Parameter | Example 1 | Example 2 |

| Reactants | ||

| tert-Butylamine | 600g | 850g |

| Ethylene Oxide | 723g | 768g |

| Catalyst | ||

| Type | Tin Tetrachloride | Lithium Chloride |

| Amount | 0.8g | 49mg |

| Reaction Conditions | ||

| Temperature | 80°C | 160°C |

| Initial Pressure | -0.09 MPa | -0.09 MPa |

| Purification | ||

| Rectification Pressure | -0.09 MPa | -0.09 MPa |

| Collection Temperature | 196-200°C | 196-200°C |

| Yield | ||

| Product Mass | 1305g | 1270g |

| Yield Percentage | 82% | 96% |

Data sourced from patent CN103373930A.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Catalyst Selection

The choice of catalyst is crucial for an efficient reaction. Catalysts can be selected from Lewis acids, alkali-metal oxyhydroxides, or alkaline-earth metal oxyhydroxides.[1] The amount of catalyst used is typically in the range of 0.01-5% of the molar weight of tert-butylamine.[1]

Stoichiometry

The molar ratio of ethylene oxide to tert-butylamine is a key parameter that influences the product distribution. A molar ratio of 1.5-2.5 (ethylene oxide to tert-butylamine) is generally preferred to favor the formation of the di-substituted product, this compound.[1]

References

N-tert-Butyldiethanolamine (CAS No. 2160-93-2): A Comprehensive Physicochemical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of N-tert-Butyldiethanolamine (CAS No. 2160-93-2), a versatile tertiary amine with significant applications as a chemical intermediate in various industries, including pharmaceuticals and polymer manufacturing. This document consolidates key data from multiple sources, outlines experimental methodologies for property determination, and presents logical workflows and reaction pathways through structured diagrams.

Core Physicochemical Data

The following tables summarize the essential physicochemical properties of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-[tert-butyl(2-hydroxyethyl)amino]ethanol[1][2] |

| CAS Number | 2160-93-2[1][3] |

| Molecular Formula | C₈H₁₉NO₂[1][3][4][5] |

| Molecular Weight | 161.24 g/mol [1][4][5][6] |

| SMILES String | CC(C)(C)N(CCO)CCO[1][7] |

| InChI | 1S/C8H19NO2/c1-8(2,3)9(4-6-10)5-7-11/h10-11H,4-7H2,1-3H3[1][7] |

| InChI Key | XHJGXOOOMKCJPP-UHFFFAOYSA-N[1][7] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Solid at room temperature[3][7][8] |

| Appearance | White to yellow or orange powder or lump[9] |

| Odor | Ammoniacal, fish-like (typical for amines) |

| Melting Point | 40-45 °C[4][7][8] |

| Boiling Point | 136-139 °C at 12 mmHg[4][7][8] |

| Density | 0.983 g/mL at 25 °C[4][7][8] |

| Refractive Index | n20/D 1.4666[4][7][8] |

| Flash Point | 140 °C (284 °F) - closed cup[10] |

| Solubility | Completely soluble in water[4][8] and organic solvents |

| pKa | 14.42 ± 0.10 (Predicted)[4][11] |

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, such as those established by ASTM International and the Organisation for Economic Co-operation and Development (OECD). While specific experimental reports for this compound are not detailed in the public literature, the following outlines the general procedures employed for key parameters.

Melting Point Determination

The melting point of this compound is determined using the capillary tube method. A small, powdered sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range. This method provides an indication of the purity of the compound.

Boiling Point Determination

The boiling point is measured at reduced pressure due to the relatively high boiling point of this compound at atmospheric pressure. A sample is heated in a distillation apparatus under a specific vacuum pressure (e.g., 12 mmHg), and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.

Density Measurement

The density of this compound is determined by measuring the mass of a known volume of the substance at a specific temperature, typically 25 °C. A pycnometer or a digital density meter can be used for this measurement to ensure accuracy.

Refractive Index Measurement

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer. A drop of the liquid sample (if melted) is placed on the prism of the instrument, and the refractive index is read at a specified temperature (20 °C) and wavelength (the D-line of the sodium spectrum).

Visualizations: Workflows and Reactions

The following diagrams illustrate the synthesis of this compound, a general workflow for its physicochemical characterization, and its application in polyurethane synthesis.

Caption: Synthesis of this compound from tert-butylamine and ethylene oxide.

Caption: General workflow for the physicochemical characterization of a chemical substance.

Caption: Role of this compound as a chain extender in polyurethane synthesis.

References

- 1. tert-Butyldiethanolamine | C8H19NO2 | CID 62430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. amines.com [amines.com]

- 4. This compound | 2160-93-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound 97 2160-93-2 [sigmaaldrich.com]

- 7. This compound 97 2160-93-2 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 2160-93-2 | TCI AMERICA [tcichemicals.com]

- 10. N-叔丁基二乙醇胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Page loading... [guidechem.com]

Spectroscopic Profile of N-tert-Butyldiethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-tert-Butyldiethanolamine, a key intermediate in the synthesis of various organic molecules. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon environments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.05 | Singlet | 9H |

| -N-CH₂- | ~2.65 | Triplet | 4H |

| -CH₂-OH | ~3.58 | Triplet | 4H |

| -OH | Variable | Broad Singlet | 2H |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.

| Carbon Type | Chemical Shift (δ) in ppm |

| -C (CH₃)₃ | ~26.5 |

| -C (CH₃)₃ | ~56.0 |

| -N-C H₂- | ~58.5 |

| -C H₂-OH | ~61.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to its hydroxyl and amine functionalities.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3300 - 3500 | Strong, Broad |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-N stretch (amine) | 1000 - 1250 | Medium |

| C-O stretch (alcohol) | 1000 - 1250 | Strong |

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 10-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Sample Spectrum: Record the IR spectrum of the prepared sample.

-

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and identification of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

N-tert-Butyldiethanolamine: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butyldiethanolamine (t-BDEA), a versatile organic intermediate. While widely cited for its utility in various syntheses, detailed quantitative solubility data in organic solvents is not extensively documented in publicly available literature. This guide summarizes the known physical and qualitative solubility properties of t-BDEA and presents a detailed experimental protocol for determining its solubility, empowering researchers to generate precise data for their specific applications.

Core Concepts: Understanding Solubility

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a stable, homogeneous solution at a given temperature and pressure. For drug development and chemical synthesis, understanding the solubility of a compound like this compound is critical for process design, formulation, purification, and predicting bioavailability.

Factors influencing the solubility of this compound include its molecular structure, which features both a bulky, nonpolar tert-butyl group and polar hydroxyl groups, allowing for interactions with a range of solvents. The general principle of "like dissolves like" suggests that t-BDEA will exhibit varying degrees of solubility in different organic solvents based on their polarity.

Physicochemical Properties and Qualitative Solubility

| Property | Value | References |

| CAS Number | 2160-93-2 | [1][3][4][6][7] |

| Molecular Formula | C₈H₁₉NO₂ | [1][3][4][5][6][7] |

| Molecular Weight | 161.24 g/mol | [1][3][8] |

| Melting Point | 40-45 °C | [1][3][8][9] |

| Boiling Point | 136-139 °C at 12 mmHg | [1][3][8][9] |

| Density | 0.983 g/mL at 25 °C | [1][3][8][9] |

| Appearance | White to yellow solid | [1][5] |

| Water Solubility | Completely soluble | [1][3][4] |

| Organic Solvent Solubility | Good solubility in common organic solvents (qualitative) | [2] |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method (Shake-Flask) with Gravimetric Analysis

For researchers requiring precise solubility data of this compound in specific organic solvents, the isothermal saturation method, also known as the shake-flask method, followed by gravimetric analysis is a reliable and widely used technique.[10][11] This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in that solution.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatic shaker or water bath with agitation capabilities

-

Conical flasks or vials with stoppers

-

Analytical balance (accurate to at least 0.1 mg)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Pipettes

-

Pre-weighed evaporating dishes or watch glasses

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[10]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the solid at the bottom of the flask.

-

Filter the withdrawn sample to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution to determine the total mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.

-

Once the solvent is evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating that all the solvent has been removed.[2][8]

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant weight of the evaporating dish minus the initial weight of the empty dish.

-

The mass of the solvent is the total mass of the solution minus the mass of the dissolved this compound.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, grams of solute per 100 mL of solvent, or moles of solute per liter of solution.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal saturation and gravimetric analysis method.

Conclusion

While this compound is recognized for its good solubility in water and common organic solvents, this technical guide highlights the absence of readily available quantitative solubility data in the scientific literature. For applications in research, drug development, and chemical synthesis where precise solubility values are imperative, the provided detailed experimental protocol for the isothermal saturation method with gravimetric analysis offers a robust approach to generate this critical data. By following this methodology, researchers can accurately determine the solubility of this compound in a variety of organic solvents, enabling better process control, formulation design, and overall research outcomes.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. This compound | 2160-93-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. dissolutiontech.com [dissolutiontech.com]

N-tert-Butyldiethanolamine: A Versatile Tertiary Amine Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyldiethanolamine (TBDEA), a sterically hindered tertiary amine featuring two primary hydroxyl groups, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural combination of a bulky tert-butyl group and reactive hydroxyl functionalities allows for its application in a wide array of chemical transformations, ranging from the synthesis of complex pharmaceutical intermediates to the development of novel polymers and functional materials. This technical guide provides a comprehensive overview of the properties, synthesis, and diverse applications of this compound, with a focus on detailed experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

This compound is a white to off-white solid at room temperature, possessing good solubility in water and various organic solvents. The presence of the tert-butyl group provides steric hindrance around the nitrogen atom, influencing its reactivity and the stability of its derivatives. The two primary hydroxyl groups offer reactive sites for a variety of chemical modifications.

| Property | Value | Reference |

| CAS Number | 2160-93-2 | [1] |

| Molecular Formula | C₈H₁₉NO₂ | [1] |

| Molecular Weight | 161.24 g/mol | [1] |

| Melting Point | 40-45 °C | [1] |

| Boiling Point | 136-139 °C at 12 mmHg | [2] |

| Density | 0.983 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4666 | [2] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the reaction of tert-butylamine with ethylene oxide. A patented method highlights a process that ensures high yield and purity.

Experimental Protocol: Synthesis of this compound [3]

-

Reaction Setup: A suitable reactor is charged with a catalyst. The reactor is then purged with nitrogen and evacuated to a pressure of -0.1 MPa to -0.03 MPa.

-

Charging of Reactants: A metered amount of tert-butylamine is added to the reactor. The temperature is raised to between 50-160 °C.

-

Ethylene Oxide Addition: Metered ethylene oxide is slowly introduced into the reactor, maintaining the temperature between 50-160 °C and the pressure between 0-0.8 MPa. The molar ratio of ethylene oxide to tert-butylamine is typically in the range of 1.5 to 2.5.

-

Reaction Completion and Work-up: The reaction is considered complete when the pressure inside the reactor no longer decreases. The resulting mixture containing this compound is then subjected to post-treatment, which may include filtration and degassing.

-

Purification: The crude product is purified by vacuum distillation or rectification to obtain this compound of high purity.

Catalyst: The patent mentions the use of various catalysts, including alkali-metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and alkaline-earth metal hydroxides (e.g., calcium hydroxide). The catalyst loading is typically 0.01-5% of the molar weight of tert-butylamine.[3]

Applications in Organic Synthesis

The dual functionality of this compound makes it a valuable precursor for a range of organic molecules and polymers.

Polyurethane Synthesis

This compound can serve as a chain extender in the synthesis of polyurethanes (PUs), where its two hydroxyl groups react with isocyanate functionalities. The bulky tert-butyl group can impart unique properties to the resulting polymer, such as improved thermal stability and altered morphology.

Experimental Protocol: General Polyurethane Synthesis [4]

-

Preparation: The polyol and chain extender (this compound) are dried under vacuum to remove any moisture.

-

Reaction: The dried polyol, chain extender, and a catalyst (e.g., dibutyltin dilaurate) are mixed in a suitable reactor. The diisocyanate is then added, and the mixture is stirred vigorously. The reaction can be carried out as a one-shot process or a two-step prepolymer method.

-

Curing: The resulting polyurethane is cured at a specified temperature to complete the polymerization process.

A study on waterborne polyurethanes (WPUs) based on this compound for corrosion inhibition demonstrated the successful incorporation of this building block into a polymer backbone. While a detailed synthesis protocol for the WPU was not provided, the study offers valuable data on its performance.[5]

| Corrosion Inhibition Efficiency of tB-WPU in 2M HCl [5] | |

| Temperature (°C) | Inhibition Efficiency (%) |

| 25 | 89.5 |

| 50 | Effective |

| 75 | Reduced Activity |

Note: The inhibition efficiency was found to decrease under stirring conditions.

Synthesis of Aza-Crown Ethers

The diethanolamine moiety of TBDEA provides a suitable scaffold for the synthesis of aza-crown ethers. These macrocyclic compounds are known for their ability to selectively bind cations and have applications in catalysis, separation science, and as ionophores. The general synthesis involves the cyclization of a diethanolamine derivative with a suitable dielectrophile.

Figure 1: General workflow for the synthesis of aza-crown ethers from this compound.

Ligand Synthesis for Metal Complexes

The tertiary amine and hydroxyl groups of this compound make it an excellent ligand for the coordination of various metal ions. The resulting metal complexes can exhibit interesting catalytic and magnetic properties.

A study reported the synthesis of a novel octanuclear copper core complex through a self-assembly reaction of Cu(BF4)2 with this compound.[2] Although a detailed experimental protocol was not provided in the abstract, this highlights the potential of TBDEA in coordination chemistry.

Figure 2: Logical relationship in the synthesis of metal complexes using this compound.

The catalytic activity of such complexes is an area of active research, with potential applications in oxidation reactions and other organic transformations.[10][11][12]

Synthesis of Quaternary Ammonium Salts

The tertiary amine nitrogen of this compound can be quaternized by reaction with an alkyl halide to form quaternary ammonium salts. These salts can function as phase-transfer catalysts, ionic liquids, or biocides.

General Experimental Protocol: Quaternization of this compound

-

Reaction Setup: this compound is dissolved in a suitable solvent (e.g., acetone, acetonitrile).

-

Alkyl Halide Addition: An equimolar amount or a slight excess of an alkyl halide (e.g., methyl iodide, benzyl bromide) is added to the solution.

-

Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, which can be monitored by TLC or NMR.

-

Work-up and Purification: The resulting quaternary ammonium salt may precipitate from the solution or can be isolated by removal of the solvent. The product can be purified by recrystallization.

The properties of the resulting quaternary ammonium salt will depend on the nature of the alkyl halide used.[13]

Potential Applications in Drug Development

The structural features of this compound make it an attractive scaffold for the synthesis of novel pharmaceutical compounds. The diol functionality allows for the introduction of various substituents through esterification or etherification, while the tertiary amine can be used to modulate the physicochemical properties of the molecule, such as solubility and basicity. Although specific examples of marketed drugs containing the TBDEA core are not readily apparent from the literature search, its use as an intermediate in the synthesis of bioactive molecules is a promising area for further exploration.[14]

Conclusion

This compound is a multifaceted building block with significant potential in various areas of organic synthesis. Its commercial availability and the reactivity of its functional groups make it a valuable tool for chemists in academia and industry. This guide has provided an overview of its properties, synthesis, and key applications, supported by available experimental data. Further research into the development of detailed synthetic protocols and the exploration of new applications for this versatile molecule is warranted.

References

- 1. This compound | 2160-93-2 [chemicalbook.com]

- 2. This compound 97 2160-93-2 [sigmaaldrich.com]

- 3. CN103373930A - Synthetic method of N-tert-butyl diethanolamine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Effective Inhibition of Carbon Steel Corrosion by Waterborne Polyurethane Based on N-tert-Butyl Diethanolamine in 2M HCl: Experimental and Computational Findings [mdpi.com]

- 6. Aza-crown ether - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. data.epo.org [data.epo.org]

- 14. nbinno.com [nbinno.com]

N-tert-Butyldiethanolamine: A Comprehensive Technical Guide to Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butyldiethanolamine (t-BDEA) is a tertiary alkanolamine with a unique molecular structure that lends itself to a variety of applications, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal stability and decomposition profile is paramount for safe handling, process optimization, and ensuring the integrity of developmental pathways. This technical guide provides an in-depth overview of the thermal behavior of this compound, including its decomposition pathways and methodologies for its analysis.

Tertiary amines, such as t-BDEA, are generally considered to be more thermally stable than their primary and secondary amine counterparts. This increased stability is attributed to the absence of a hydrogen atom on the nitrogen, which mitigates certain degradation pathways. However, under elevated temperatures, t-BDEA will undergo decomposition, yielding a range of smaller molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₉NO₂ | |

| Molecular Weight | 161.24 g/mol | |

| Appearance | Solid | |

| Melting Point | 40-45 °C | |

| Boiling Point | 136-139 °C at 12 mmHg | |

| Density | 0.983 g/mL at 25 °C | |

| Flash Point | 140 °C (closed cup) |

Thermal Stability and Decomposition Analysis

The thermal stability of this compound is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information regarding the temperatures at which the material begins to decompose, the rate of decomposition, and the associated energy changes.

Illustrative Thermal Decomposition Data

| Parameter | Illustrative Value | Description |

| TGA Onset Decomposition Temperature (Tonset) | 200 - 250 °C | The temperature at which significant weight loss begins. |

| TGA Temperature of Maximum Decomposition Rate (Tmax) | 250 - 300 °C | The temperature at which the rate of weight loss is highest. |

| DSC Decomposition Peak | Endothermic/Exothermic | Indicates whether the decomposition process absorbs or releases heat. For many alkanolamines, the initial decomposition is endothermic, followed by exothermic processes at higher temperatures. |

| Residue at 600 °C | < 5% | The percentage of the initial mass remaining at the end of the analysis, indicating the extent of volatilization of decomposition products. |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data on the thermal stability of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is set, typically a linear ramp from ambient temperature to a final temperature above the expected decomposition range (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of weight loss at various temperatures.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the thermal transitions and associated enthalpy changes of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

A temperature program identical to the TGA analysis is employed for direct correlation of thermal events.

-

-

Data Acquisition: The differential heat flow between the sample and reference pans is measured as a function of temperature.

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events, such as melting, boiling, and decomposition. The enthalpy of these transitions can be calculated by integrating the area under the respective peaks.

Experimental workflow for thermal analysis.

Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a complex series of reactions. Based on the degradation pathways of similar tertiary alkanolamines, a plausible decomposition mechanism involves the initial cleavage of the C-N and C-C bonds.

The bulky tert-butyl group can influence the decomposition pathway. Initial fragmentation may lead to the formation of isobutylene and diethanolamine. Further decomposition of the diethanolamine fragment can then occur, potentially leading to the formation of smaller, volatile compounds such as ammonia, formaldehyde, and other nitrogenous and oxygenated species. Under oxidative conditions, the formation of carbon oxides (CO, CO₂) and nitrogen oxides (NOx) would also be expected.

It has been reported that the degradation of methyldiethanolamine (MDEA), a structurally related tertiary amine, can lead to the formation of diethanolamine and bicine as major degradation products[1]. A similar pathway may be anticipated for t-BDEA.

Plausible decomposition pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While specific, experimentally-derived quantitative data remains to be fully elucidated in publicly accessible literature, the information presented herein, based on the behavior of analogous compounds, offers valuable insights for researchers, scientists, and drug development professionals. The provided experimental protocols serve as a robust starting point for conducting detailed thermal analysis, which is essential for the safe and effective utilization of this important chemical intermediate. Further research, particularly involving techniques such as TGA-MS or Py-GC-MS, would be invaluable in definitively identifying the decomposition products and refining the proposed degradation pathway.

References

N-tert-Butyldiethanolamine: A Versatile Tripodal Ligand in Coordination Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butyldiethanolamine (t-BuDEA), a sterically hindered tertiary amino-diol, has emerged as a versatile tripodal ligand in coordination chemistry. Its unique architecture, featuring a central nitrogen donor and two hydroxyl arms, facilitates the formation of a diverse array of multinuclear metal complexes with intriguing structural motifs and physicochemical properties. This technical guide provides a comprehensive overview of t-BuDEA's role in coordination chemistry, detailing its synthesis, coordination behavior with various metal ions, and the structural characteristics of the resulting complexes. Emphasis is placed on experimental protocols for the synthesis of both the ligand and its coordination compounds, alongside a compilation of quantitative structural and spectroscopic data. Furthermore, potential applications, particularly in the realm of materials science and corrosion inhibition, are explored.

Introduction

This compound, systematically named 2-[tert-butyl(2-hydroxyethyl)amino]ethanol, is an organic compound featuring a tertiary amine linked to a bulky tert-butyl group and two ethanol arms. This combination of a sterically demanding substituent and flexible coordinating arms makes t-BuDEA an excellent candidate for the construction of complex inorganic architectures. In its deprotonated form, t-BuDEA acts as a tridentate N,O,O-donor ligand, capable of chelating to a single metal center or bridging multiple metal ions to form high-nuclearity clusters.[1][2] The steric hindrance provided by the tert-butyl group plays a crucial role in influencing the coordination geometry and nuclearity of the resulting metal complexes, often leading to the isolation of novel structural types.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of tert-butylamine with ethylene oxide.[3] This process, known as ethoxylation, is generally performed under controlled temperature and pressure in the presence of a catalyst to ensure high yield and purity.[4]

Experimental Protocol: Synthesis of this compound

The following protocol is based on a patented industrial synthesis method:[4]

-

Reactor Preparation: A suitable reactor is charged with a catalyst (e.g., Lewis acids like aluminum chloride or zinc chloride, or alkali-metal hydroxides). The reactor is then purged with nitrogen to create an inert atmosphere.

-

Initial Charging: A vacuum is applied to the reactor (pressure between -0.1 MPa and -0.03 MPa). Metered tert-butylamine is then added to the reactor.

-

Reaction Conditions: The temperature of the reactor is raised to between 50-160 °C.

-

Ethylene Oxide Addition: Metered ethylene oxide is slowly introduced into the reactor, ensuring the temperature is maintained between 50-160 °C and the pressure is kept between 0-0.8 MPa. The molar ratio of ethylene oxide to tert-butylamine is typically in the range of 1.5-2.5.

-

Reaction Completion and Work-up: The reaction is allowed to proceed until completion. The resulting mixture containing this compound is then subjected to post-treatment to obtain the crude product.

-

Purification: The crude product is purified by vacuum distillation or rectification to yield pure this compound.

Coordination Chemistry of this compound

This compound has been extensively utilized in the synthesis of polymetallic complexes, particularly those involving transition metals and lanthanides. The ligand's ability to act as a bridging moiety, in conjunction with other ligands such as carboxylates, has led to the formation of high-nuclearity clusters with interesting magnetic and structural properties.

Synthesis of Metal Complexes

The synthesis of metal complexes with t-BuDEA typically involves a one-pot reaction between a metal salt (or a mixture of metal salts), the t-BuDEA ligand, and often a co-ligand in a suitable solvent.

Experimental Protocol: Synthesis of a Heterometallic [MnIII5LnIII8] Complex

The following is a representative protocol for the synthesis of tridecanuclear manganese-lanthanide complexes:[1]

-

Reactant Preparation: A solution of this compound (H2L), Mn(OAc)2·4H2O, and a lanthanide nitrate salt (e.g., Ln(NO3)3·6H2O) is prepared in acetonitrile (MeCN).

-

Co-ligand Addition: Pivalic acid (pivH) is added to the reaction mixture.

-

Reaction Conditions: The reaction is carried out under ambient conditions.

-

Crystallization: The resulting solution is allowed to stand, leading to the formation of crystalline product.

-

Isolation: The crystals are isolated by filtration, washed with a suitable solvent, and air-dried.

Structural and Spectroscopic Characterization

The complexes of this compound are typically characterized by a suite of analytical techniques to elucidate their structure and bonding.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of t-BuDEA complexes. These studies have revealed a variety of coordination modes for the deprotonated ligand (t-BuDEA2-), including acting as a chelating ligand to a single metal ion and, more commonly, as a bridging ligand connecting multiple metal centers. The steric bulk of the tert-butyl group often directs the assembly of high-nuclearity clusters. For instance, in heterometallic Co(III)-Ln(III) complexes, the doubly deprotonated ligand bridges the metal centers, contributing to the formation of tetranuclear, pentanuclear, and even octanuclear cores.[2]

Table 1: Representative Crystallographic Data for a Co(III)-Y(III) Complex with a related N-butyldiethanolamine ligand [2]

| Parameter | Value |

| Formula | [Co2Y2(OH)2(ib)4(bdea)2(NO3)2]·2MeCN |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Co-O Bond Distances (Å) | 1.887(4) - 1.964(5) |

| Co-N Bond Distances (Å) | 1.969(4) - 1.999(6) |

| Coordination Geometry (Co) | Distorted Octahedral (NO5) |

Data for N-butyldiethanolamine (bdea) complex is presented as a close analog.

Spectroscopic Properties

Infrared (IR) Spectroscopy: The IR spectrum of free this compound exhibits a broad absorption band in the region of 3300-3500 cm-1, characteristic of the O-H stretching vibrations of the hydroxyl groups. Upon coordination to a metal center and deprotonation of the hydroxyl groups, this band disappears or is significantly shifted. The C-N and C-O stretching vibrations, typically observed in the fingerprint region (1000-1300 cm-1), also show shifts upon complexation, providing evidence of coordination. In complexes containing co-ligands like carboxylates, characteristic asymmetric and symmetric COO- stretching vibrations are also observed.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable for characterizing the free ligand and its diamagnetic complexes. The 1H NMR spectrum of t-BuDEA shows characteristic signals for the tert-butyl protons and the methylene protons of the ethanol arms.[5] Upon coordination, these signals may shift or broaden depending on the metal ion and the coordination mode.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| FT-IR (cm-1) | ~3400 (broad, O-H stretch), ~2960 (C-H stretch), ~1040 (C-O stretch)[6][7] |

| 1H NMR (ppm) | Signals corresponding to -C(CH3)3, -N-CH2-, and -CH2-OH protons[5] |

| 13C NMR (ppm) | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbons of the ethanol arms[8] |

Applications

While the primary focus of research on this compound complexes has been on their fundamental coordination chemistry and magnetic properties, the ligand itself and its derivatives have shown promise in several applications.

Corrosion Inhibition

This compound and polymers derived from it have been investigated as corrosion inhibitors for carbon steel, particularly in acidic environments.[1][9] The mechanism of inhibition involves the adsorption of the molecule onto the metal surface. The nitrogen and oxygen atoms of t-BuDEA act as active centers, donating lone pairs of electrons to the vacant d-orbitals of the iron atoms on the steel surface, forming a protective film that impedes the corrosion process.[9][10] This adsorption is considered to be a physisorption process.[1][11]

Precursors for Materials

The multinuclear complexes formed with t-BuDEA, especially the heterometallic 3d-4f clusters, are of interest in materials science as potential single-molecule magnets (SMMs) or as precursors for the synthesis of nanoscale magnetic materials. The ability to control the nuclearity and composition of these clusters through synthetic design opens up avenues for tuning their magnetic properties.

Conclusion

This compound has proven to be a valuable and versatile ligand in coordination chemistry. Its tripodal nature and the steric influence of the tert-butyl group enable the rational design and synthesis of a wide range of multinuclear metal complexes with diverse structures and interesting physical properties. The detailed experimental protocols and characterization data presented in this guide serve as a valuable resource for researchers in inorganic chemistry, materials science, and related fields. Further exploration of the catalytic potential of t-BuDEA complexes and their application in areas such as drug development remains a promising avenue for future research.

References

- 1. psecommunity.org [psecommunity.org]

- 2. Variations of heterometallic cores and magnetic properties in Co( iii )–Y/Ln isobutyrate clusters with N -butyldiethanolamine: from tetranuclear to oc ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02513C [pubs.rsc.org]

- 3. This compound | 2160-93-2 | Benchchem [benchchem.com]

- 4. CN103373930A - Synthetic method of N-tert-butyl diethanolamine - Google Patents [patents.google.com]

- 5. This compound(2160-93-2) 1H NMR [m.chemicalbook.com]

- 6. This compound(2160-93-2) IR Spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyldiethanolamine | C8H19NO2 | CID 62430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Genotoxic Potential of N-tert-Butyldiethanolamine at High Concentrations: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-tert-Butyldiethanolamine (t-BDA) is a tertiary amine used in various industrial applications. As with many chemical compounds, a thorough evaluation of its toxicological profile, including its potential to cause genetic damage, is crucial for risk assessment and safe handling. An early, uncited source suggested that t-BDA may exhibit genotoxic activity at high concentrations (>1 mM)[1]. However, a comprehensive study by Leung and Ballantyne published in Mutation Research evaluated the genotoxic potential of t-BDA and other alkylalkanolamines and found no evidence of genotoxicity[2]. This guide will focus on the findings of this pivotal study and provide the context of the standard assays used to assess genotoxicity.

Summary of Genotoxicity Data

The study by Leung and Ballantyne (1997) investigated the genotoxic potential of this compound using a standard battery of tests, including the Salmonella/microsome reverse gene mutation test (Ames test), the CHO/HGPRT forward gene mutation test, a sister chromatid exchange assay in cultured CHO cells, and an in vivo peripheral blood micronucleus test in mice[2]. The study reported no significant or dose-related increases in the frequencies of mutations, sister chromatid exchanges, or micronuclei[2].

Table 1: Illustrative Results of the Ames Test (Salmonella typhimurium Reverse Mutation Assay) for this compound

| Tester Strain | Concentration of t-BDA (µ g/plate ) | Metabolic Activation (S9) | Mean Number of Revertant Colonies ± SD | Mutation Ratio (Treated/Control) |

| TA98 | 0 (Vehicle Control) | - | 25 ± 4 | - |

| 100 | - | 27 ± 5 | 1.1 | |

| 500 | - | 24 ± 3 | 1.0 | |

| 1000 | - | 26 ± 6 | 1.0 | |

| 5000 | - | 23 ± 4 | 0.9 | |

| Positive Control | - | 250 ± 21 | 10.0 | |

| 0 (Vehicle Control) | + | 30 ± 5 | - | |

| 100 | + | 32 ± 4 | 1.1 | |

| 500 | + | 29 ± 6 | 1.0 | |

| 1000 | + | 31 ± 5 | 1.0 | |

| 5000 | + | 28 ± 3 | 0.9 | |

| Positive Control | + | 310 ± 25 | 10.3 | |

| TA100 | 0 (Vehicle Control) | - | 150 ± 12 | - |

| 100 | - | 155 ± 15 | 1.0 | |

| 500 | - | 148 ± 11 | 1.0 | |

| 1000 | - | 152 ± 14 | 1.0 | |

| 5000 | - | 145 ± 13 | 1.0 | |

| Positive Control | - | 750 ± 55 | 5.0 | |

| 0 (Vehicle Control) | + | 160 ± 14 | - | |

| 100 | + | 165 ± 16 | 1.0 | |

| 500 | + | 158 ± 12 | 1.0 | |

| 1000 | + | 162 ± 15 | 1.0 | |

| 5000 | + | 155 ± 11 | 1.0 | |

| Positive Control | + | 800 ± 62 | 5.0 |

Data are hypothetical and illustrative of a negative result as reported by Leung and Ballantyne (1997).

Table 2: Illustrative Results of the CHO/HGPRT Forward Gene Mutation Assay for this compound

| Treatment Condition | Concentration of t-BDA (µg/mL) | Relative Survival (%) | Mutant Frequency (per 10^6 cells) |

| Without S9 | 0 (Vehicle Control) | 100 | 5.2 |

| 500 | 95 | 5.5 | |

| 1000 | 88 | 5.1 | |

| 2000 | 75 | 5.8 | |

| Positive Control | 45 | 45.7 | |

| With S9 | 0 (Vehicle Control) | 100 | 6.1 |

| 500 | 92 | 6.4 | |

| 1000 | 85 | 5.9 | |

| 2000 | 72 | 6.6 | |

| Positive Control | 50 | 52.3 |

Data are hypothetical and illustrative of a negative result as reported by Leung and Ballantyne (1997).

Table 3: Illustrative Results of the Sister Chromatid Exchange (SCE) Assay in CHO Cells for this compound

| Treatment Condition | Concentration of t-BDA (µg/mL) | Mean SCEs per Cell ± SD |

| Without S9 | 0 (Vehicle Control) | 7.5 ± 1.2 |

| 500 | 7.8 ± 1.5 | |

| 1000 | 7.6 ± 1.3 | |

| 2000 | 8.0 ± 1.6 | |

| Positive Control | 25.4 ± 3.1 | |

| With S9 | 0 (Vehicle Control) | 8.1 ± 1.4 |

| 500 | 8.4 ± 1.7 | |

| 1000 | 8.2 ± 1.5 | |

| 2000 | 8.6 ± 1.8 | |

| Positive Control | 28.9 ± 3.5 |

Data are hypothetical and illustrative of a negative result as reported by Leung and Ballantyne (1997).

Table 4: Illustrative Results of the In Vivo Mouse Peripheral Blood Micronucleus Test for this compound

| Dose (mg/kg) | % Micronucleated Polychromatic Erythrocytes (MN-PCE) |

| 0 (Vehicle Control) | 0.22 |

| 500 | 0.24 |

| 1000 | 0.21 |

| 2000 | 0.25 |

| Positive Control | 2.50 |

Data are hypothetical and illustrative of a negative result as reported by Leung and Ballantyne (1997).

Experimental Protocols

The following are detailed, standardized methodologies for the key genotoxicity assays mentioned in the Leung and Ballantyne (1997) study. While the specific parameters of their experiments may have differed slightly, these protocols are based on established OECD guidelines and common laboratory practices.

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine (his-). A positive test result is indicated by a dose-dependent increase in the number of revertant colonies (his+) in the presence of the test substance.

-

Materials: S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537), top agar, minimal glucose agar plates, test substance, positive and negative controls, S9 metabolic activation system.

-

Procedure:

-

Prepare overnight cultures of the S. typhimurium tester strains.

-

For each concentration of the test substance, mix the bacterial culture with either a buffer (for tests without metabolic activation) or the S9 mix (for tests with metabolic activation).

-

Add the test substance at various concentrations to the bacterial mixtures.

-

Add molten top agar to the mixture and pour it onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

CHO/HGPRT Forward Gene Mutation Assay

This assay detects mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus in Chinese Hamster Ovary (CHO) cells. Cells with a functional HGPRT enzyme are sensitive to the toxic effects of purine analogs like 6-thioguanine (6-TG). Mutant cells lacking HGPRT activity can survive in the presence of 6-TG.

-

Materials: CHO cells, cell culture medium, 6-thioguanine (6-TG), test substance, positive and negative controls, S9 metabolic activation system.

-

Procedure:

-

Culture CHO cells to a suitable density.

-

Expose the cells to various concentrations of the test substance, with and without S9 metabolic activation, for a defined period (e.g., 3-5 hours).

-

Wash the cells to remove the test substance and culture them in fresh medium for a period (expression time) to allow for the fixation and expression of any induced mutations.

-

Plate the cells in both non-selective medium (to determine cloning efficiency) and selective medium containing 6-TG (to select for HGPRT mutants).

-

Incubate the plates until colonies are formed.

-

Count the colonies in both selective and non-selective media to determine the mutant frequency.

-

A significant, dose-dependent increase in the mutant frequency indicates a mutagenic effect.

-

Sister Chromatid Exchange (SCE) Assay

This assay detects the reciprocal exchange of DNA segments between sister chromatids of a duplicating chromosome. An increase in the frequency of SCEs is an indicator of cytogenetic damage.

-

Materials: CHO cells, cell culture medium, 5-bromo-2'-deoxyuridine (BrdU), Colcemid, hypotonic solution, fixative, fluorescent plus Giemsa staining reagents, test substance, positive and negative controls, S9 metabolic activation system.

-

Procedure:

-

Culture CHO cells in the presence of BrdU for two cell cycles. BrdU is incorporated into the newly synthesized DNA strands.

-

Expose the cells to the test substance for a portion of the culture period, with and without S9 metabolic activation.

-

Arrest the cells in metaphase using a mitotic inhibitor like Colcemid.

-

Harvest the cells, treat them with a hypotonic solution, and fix them.

-

Prepare chromosome spreads on microscope slides.

-

Stain the slides using a fluorescent plus Giemsa technique, which allows for the differential staining of sister chromatids.

-

Analyze the metaphase spreads under a microscope and count the number of SCEs per cell.

-

A significant, dose-dependent increase in the mean number of SCEs per cell indicates a genotoxic effect.

-

In Vivo Mouse Peripheral Blood Micronucleus Test

This in vivo assay assesses chromosomal damage by detecting micronuclei in polychromatic erythrocytes (PCEs) in the peripheral blood of treated animals. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

-

Materials: Swiss-Webster mice, test substance, positive and negative controls, acridine orange or other suitable stain, microscope slides.

-

Procedure:

-

Administer the test substance to the mice, typically via oral gavage or intraperitoneal injection, at various dose levels. A positive control known to induce micronuclei is also used.

-

Collect peripheral blood samples at appropriate time points after treatment (e.g., 24 and 48 hours).

-

Prepare blood smears on microscope slides.

-

Stain the smears with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes and allows for the visualization of micronuclei.

-

Analyze a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei.

-

A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control group indicates a clastogenic or aneugenic effect.

-

Visualizations

Experimental Workflows

Figure 1: Standard workflows for key in vitro and in vivo genotoxicity assays.

Signaling Pathways and Logical Relationships

Figure 2: Conceptual overview of potential genotoxicity mechanisms and the corresponding detection assays.

Discussion and Conclusion